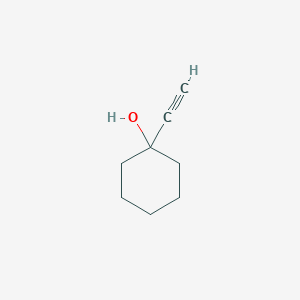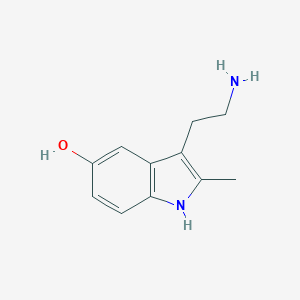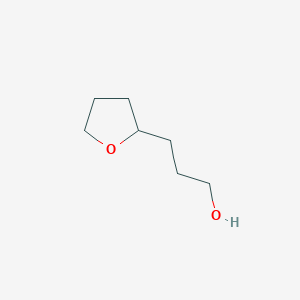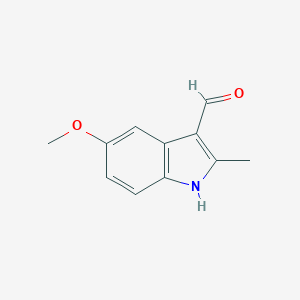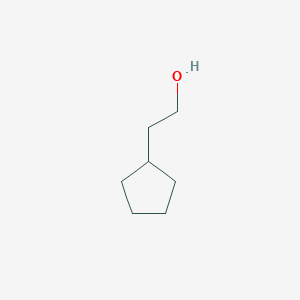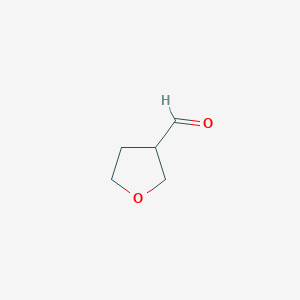![molecular formula C14H9BrClNO B041650 3-溴-8-氯-5,6-二氢-11H-苯并[5,6]环庚并[1,2-b]吡啶-11-酮 CAS No. 156073-28-8](/img/structure/B41650.png)
3-溴-8-氯-5,6-二氢-11H-苯并[5,6]环庚并[1,2-b]吡啶-11-酮
描述
3-Bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one is a chemical compound with the molecular formula C14H9BrClNO. It is known for its role as an intermediate in the synthesis of loratadine, a nonsedating-type histamine H1-receptor antagonist used to treat allergies.
科学研究应用
3-Bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one is primarily used in the synthesis of loratadine, a widely used antihistamine for treating allergies. Its role as an intermediate makes it valuable in pharmaceutical research and development. Additionally, it may be used in various chemical libraries for screening new reactions and developing synthetic methods .
作用机制
Target of Action
It is noted that similar compounds have been found to selectively inhibitFarnesyl Protein Transferase (FPT) , which plays a crucial role in the post-translational modification of proteins.
Mode of Action
Compounds with similar structures have been found to selectively inhibit fpt . This inhibition could potentially prevent the farnesylation of proteins, a key step in their activation and function.
Biochemical Pathways
Given its potential role as an fpt inhibitor , it may impact the Ras signaling pathway, as FPT is involved in the activation of Ras proteins.
Result of Action
Similar compounds have been found to inhibit h-ras processing in cos monkey kidney cells and soft agar growth of ras-transformed cells , suggesting potential antitumor activity.
生化分析
Biochemical Properties
Cellular Effects
Molecular Mechanism
准备方法
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one involves a one-pot process. This method includes the selective reduction of 8-chloro-7(9)-nitro-5,6-dihydro-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one using tin(II) bromide, which is generated in situ from tin(II) sulfate and hydrobromic acid. The process is followed by bromination at the 10 position and deamination, resulting in the desired product with a 75% overall yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the available literature. the one-pot synthesis method described above could potentially be adapted for large-scale production, given its efficiency and high yield.
化学反应分析
Types of Reactions
3-Bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one undergoes various chemical reactions, including:
Reduction: Selective reduction using tin(II) bromide.
Bromination: Bromination at specific positions on the molecule.
Deamination: Removal of amino groups during synthesis.
Common Reagents and Conditions
Tin(II) bromide: Used for selective reduction.
Hydrobromic acid: Used to generate tin(II) bromide in situ.
Tin(II) sulfate: Reacts with hydrobromic acid to form tin(II) bromide.
Major Products Formed
The major product formed from these reactions is 3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one itself, which is an intermediate in the synthesis of loratadine.
相似化合物的比较
Similar Compounds
- 3-Bromo-8-chloro-2-methyl-imidazo[1,2-a]pyrazine
- 3-Bromo-8-chloro-5,6-dihydrobenzo[1,2]cyclohepta[2,4-b]pyridin-11-one
Uniqueness
3-Bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one is unique due to its specific structure and its role as an intermediate in the synthesis of loratadine. Its unique bromination and chlorination patterns make it distinct from other similar compounds.
属性
IUPAC Name |
6-bromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClNO/c15-10-5-9-2-1-8-6-11(16)3-4-12(8)14(18)13(9)17-7-10/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUZZEVXBPNANR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C3=C1C=C(C=C3)Cl)N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Hydroxybenz[a]anthracene](/img/structure/B41569.png)
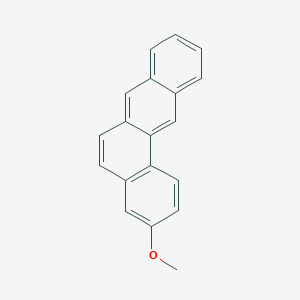
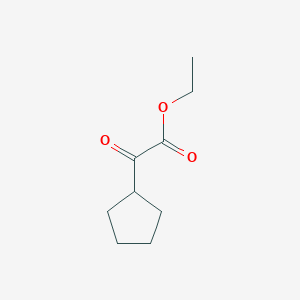


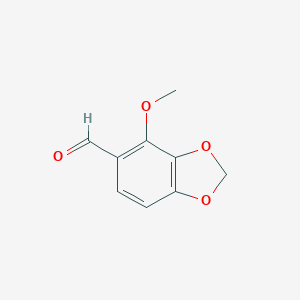
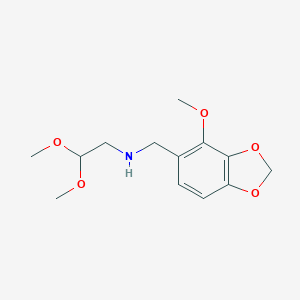
![5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol](/img/structure/B41581.png)
